molecular formula C25H29NO4 B1318218 Fmoc-L-Homocyclohexylalanine CAS No. 269078-73-1

Fmoc-L-Homocyclohexylalanine

Cat. No. B1318218
CAS RN: 269078-73-1
M. Wt: 407.5 g/mol
InChI Key: KYXCSTPOLMVGMS-QHCPKHFHSA-N
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Description

Fmoc-L-Homocyclohexylalanine is a compound with the molecular formula C25H29NO4 . It has a molecular weight of 407.51 g/mol . The IUPAC name for this compound is (2S)-4-cyclohexyl-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid .


Synthesis Analysis

Fmoc-L-Homocyclohexylalanine is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .


Molecular Structure Analysis

The InChI code for Fmoc-L-Homocyclohexylalanine is 1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 . The canonical SMILES structure is C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .


Physical And Chemical Properties Analysis

Fmoc-L-Homocyclohexylalanine is a solid at room temperature . It has a boiling point of 618.1°C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .

Scientific Research Applications

Fmoc-L-Homocyclohexylalanine: A Comprehensive Analysis of Scientific Research Applications:

Hydrogel Construction

Recent research has shown that Fmoc-functionalized amino acids can be utilized to construct hydrogels . These hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and wound healing materials.

Self-Assembling Materials

Fmoc-protected aliphatic amino acids, which include compounds like Fmoc-L-Homocyclohexylalanine, have been studied for their ability to self-assemble . These self-assembling materials can be used in various industries, from antimicrobial materials to emulsifiers in food, cosmetics, and biomedical products.

Safety and Hazards

Fmoc-L-Homocyclohexylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following single exposure . The compound is harmful if inhaled .

Future Directions

Therapeutic peptides, such as Fmoc-L-Homocyclohexylalanine, are a unique class of pharmaceutical agents that have made great progress in the last decade . They are used in various therapeutic areas and their development is one of the hottest topics in pharmaceutical research . The future of therapeutic peptides lies in the constant development and improvement in reagents and strategies for different steps .

Mechanism of Action

Target of Action

Fmoc-L-Homocyclohexylalanine is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-L-Homocyclohexylalanine primarily affects the pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The primary result of the action of Fmoc-L-Homocyclohexylalanine is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of Fmoc-L-Homocyclohexylalanine is influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .

properties

IUPAC Name

(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCSTPOLMVGMS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589224
Record name (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269078-73-1
Record name (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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